Methyl 2-(methylamino)octanoate
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Overview
Description
Methyl 2-(methylamino)octanoate is an organic compound belonging to the class of esters. It is derived from octanoic acid and features a methylamino group attached to the second carbon of the octanoate chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(methylamino)octanoate can be synthesized through the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield primary or secondary alcohols, depending on the reducing agent used.
Substitution: The ester group in this compound can be substituted by nucleophiles, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(methylamino)octanoate has several applications in scientific research:
Chemistry: It is used as a reactant in organic synthesis to produce various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and as a component in biodiesel formulations
Mechanism of Action
The mechanism of action of methyl 2-(methylamino)octanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The methylamino group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Methyl octanoate: A simple ester of octanoic acid, lacking the methylamino group.
Methyl caprylate:
Comparison: Methyl 2-(methylamino)octanoate is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group allows for additional interactions and reactions that are not possible with simpler esters like methyl octanoate or methyl caprylate .
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 2-(methylamino)octanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-7-8-9(11-2)10(12)13-3/h9,11H,4-8H2,1-3H3 |
InChI Key |
LBSSCFWBDXKJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OC)NC |
Origin of Product |
United States |
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